2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 88371-29-3 . It has a molecular weight of 191.19 and its IUPAC name is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . It is a powder at room temperature .
Synthesis Analysis
A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The Inchi Code for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a powder at room temperature . It has a melting point of 309-311°C .Scientific Research Applications
NMDA Receptor Antagonism Research into 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, reveals their potential as in vitro antagonists at the glycine site on the NMDA receptor. This exploration underscores the compound's relevance in neuropharmacology, particularly in modulating NMDA receptor activity, which is crucial for synaptic transmission and plasticity in the brain (R. Carling et al., 1992).
Synthetic Applications and Structure Analysis The synthesis and structure elucidation of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives highlight the compound's versatility in chemical synthesis. Hirshfeld surface analysis and DFT calculations have been employed to understand the inter-molecular interactions, providing valuable insights into its structural characteristics and potential applications in designing corrosion inhibitors and in pharmacological contexts (Sonia Hayani et al., 2021).
Iron Translocation by Oxygenase Inhibition The broad-spectrum inhibition of 2-oxoglutarate and iron-dependent oxygenases by derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid demonstrates its potential in therapeutic applications. Such inhibitors can induce iron translocation, impacting various biological processes, including DNA and histone demethylation, which are critical for cellular regulation and cancer therapy (R. Hopkinson et al., 2013).
Anticancer Activities Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This research emphasizes the compound's potential as a scaffold for developing new anticancer agents, with some derivatives showing promising results in vitro (Yilin Fang et al., 2016).
Antibacterial Properties The study of pyrido[2,3-b]quinoxaline derivatives, based on the structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, has led to the preparation of compounds with significant antibacterial activities. These findings contribute to the search for new antibacterial agents, highlighting the compound's importance in developing treatments for bacterial infections (R. G. Glushkov et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBGMTCJGXSBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531413 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
88371-29-3 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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